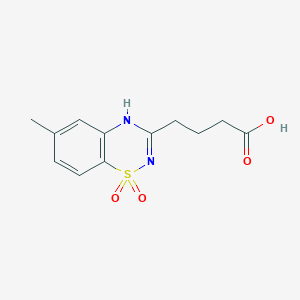
6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide, also known as Metolachlor, is a widely used herbicide that belongs to the family of chloroacetanilide chemicals. It is a selective pre-emergence herbicide that controls weeds in various crops, including corn, soybean, cotton, and peanuts. Metolachlor has a unique chemical structure that enables it to be an effective herbicide while minimizing harm to non-target organisms.
作用機序
6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide inhibits the growth of weeds by preventing the synthesis of lipids and proteins, which are essential for plant growth. It acts by inhibiting the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This leads to the accumulation of toxic intermediates, causing the death of the plant. This compound has a selective mode of action, targeting only the weeds and not the crop plants.
Biochemical and Physiological Effects:
This compound has been shown to have minimal impact on non-target organisms, including humans, animals, and beneficial insects. It is rapidly metabolized in plants and soil, and its residues are not persistent. This compound has a low toxicity profile, with no known carcinogenic or mutagenic effects. However, it can cause skin and eye irritation upon direct contact.
実験室実験の利点と制限
6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selective mode of action and low toxicity profile make it an ideal herbicide for use in such experiments. However, the use of this compound in laboratory experiments requires careful handling and disposal to prevent environmental contamination.
将来の方向性
There are several future directions for research on 6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide. One area of research is to explore the potential of this compound as a tool to control invasive plant species. Another area of research is to develop new formulations of this compound that are more effective and environmentally friendly. Additionally, research can focus on the development of new herbicides that have a similar mode of action as this compound but are less prone to resistance development.
Conclusion:
This compound is a widely used herbicide that has proven to be effective and safe for use in crops. Its unique chemical structure and selective mode of action make it an ideal herbicide for controlling weeds while minimizing harm to non-target organisms. The synthesis of this compound is carried out under controlled conditions to ensure high purity and yield of the final product. Future research can explore the potential of this compound as a tool to control invasive plant species and develop new formulations that are more effective and environmentally friendly.
合成法
6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is synthesized through a multi-step process, starting with the reaction of 2-chloro-N-(2-ethyl-6-methylphenyl) acetamide with thionyl chloride to form 2-chloro-N-(2-ethyl-6-methylphenyl) acet-imidothioic acid chloride. This intermediate is then reacted with 1,1-dioxide to produce this compound. The synthesis of this compound is carried out under controlled conditions to ensure high purity and yield of the final product.
科学的研究の応用
6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been extensively studied for its herbicidal properties and its impact on the environment. Research has shown that this compound is effective in controlling various weeds, including grasses and broadleaf weeds. It is also found to be safe for use in crops, with minimal impact on non-target organisms. This compound has been used in agricultural practices worldwide, and its efficacy and safety have been well established.
特性
CAS番号 |
101064-05-5 |
|---|---|
分子式 |
C12H14N2O4S |
分子量 |
282.32 g/mol |
IUPAC名 |
4-(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid |
InChI |
InChI=1S/C12H14N2O4S/c1-8-5-6-10-9(7-8)13-11(14-19(10,17)18)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16) |
InChIキー |
YCSBJVMEWUMATK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCCC(=O)O |
正規SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




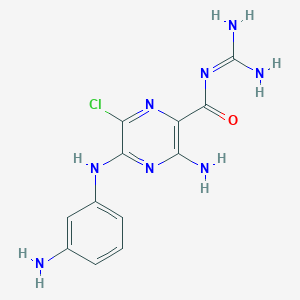
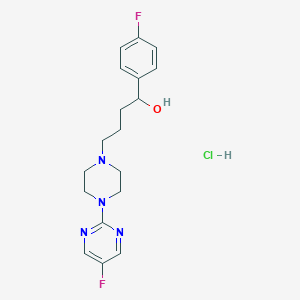


![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)

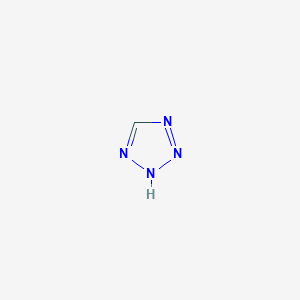
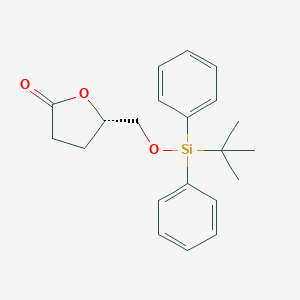



![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)
